4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
“4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a chemical compound . It is a derivative of antipyrine, which was the first pyrazolone derivative used in the management of pain and inflammation . Antipyrine and its derivatives possess a number of biological activities such as antimicrobial, antiviral, antioxidant, anticancer, antipyretic, analgesic, and anti-inflammatory activities .
Synthesis Analysis
A series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones was synthesized and tested in vitro for its antimicrobial and anticancer potentials . The compounds having m-chloro substituent on benzaldehyde portion showed antimicrobial potential, whereas compounds having chloro, methoxy, and hydroxyl groups showed anticancer potential .Scientific Research Applications
Synthesis of Novel Compounds : Novel compounds related to 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been synthesized for potential applications in various fields. For example, a novel compound was synthesized via condensation for potential use in chemical analysis and structural assignments (Naganagowda & Petsom, 2012).
One-Pot Synthesis Methods : Research has been conducted on one-pot synthesis methods of pyrazole derivatives, which includes compounds similar to 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. These methods are significant for efficient and sustainable chemical synthesis (Thirunarayanan & Sekar, 2016).
Fluorescent Chemosensors : This compound has been used in the development of fluorescent chemosensors. A specific study involved the synthesis of a compound for the selective and sensitive detection of Al3+ ions, highlighting its potential in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Analytical Reagents and Dyes : Derivatives of 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have been evaluated as analytical reagents and dyes, particularly for d-metal ions, which is useful in analytical chemistry (Babadeev & Stroganova, 2020).
Corrosion Inhibition : Schiff base compounds derived from this pyrazolone have been studied for their effectiveness in inhibiting steel corrosion in acidic environments. This application is particularly relevant in industrial processes and materials science (Emregül & Hayvalı, 2006).
Antibacterial Activities : Some novel Schiff bases containing 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown promising antibacterial activities. This suggests potential applications in developing new antimicrobial agents (Asiri & Khan, 2010).
Anti-inflammatory and Analgesic Activities : Derivatives of this compound have been synthesized and tested for anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Eweas et al., 2015).
properties
IUPAC Name |
4-acetyl-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(17)15(14(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESVVIVRNVEQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355697 | |
Record name | 4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
40570-67-0 | |
Record name | 4-Acetyl-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40570-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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